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Introduction: The Quinoline Scaffold and the
Imperative for Flow Chemistry
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal

chemistry.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting

activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The

functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the fine-

tuning of pharmacological profiles to enhance efficacy and selectivity.[4][5]

Traditionally, the synthesis of quinoline libraries has been the domain of batch chemistry.

However, batch processes often grapple with challenges related to scalability, safety, and

process control, particularly for highly exothermic or rapid reactions.[6][7] Continuous flow

chemistry has emerged as a transformative technology, offering precise control over reaction

parameters such as temperature, pressure, and residence time.[7][8] This enhanced control

translates to improved product consistency, higher yields, and a significant reduction in waste,

aligning with the principles of Green Chemistry.[7][9] For the synthesis of heterocyclic

compounds like quinolines, continuous flow offers a pathway to safer, faster, and more efficient

production, making it an invaluable tool for generating diverse compound libraries for drug

discovery.[7][10]
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This application note provides a detailed guide to the continuous flow synthesis of

functionalized quinoline libraries, targeting researchers, scientists, and drug development

professionals. We will delve into established synthetic methodologies adapted for flow, provide

detailed, step-by-step protocols, and explain the rationale behind experimental choices.

Core Synthetic Strategies for Quinoline Synthesis in
Flow
Several classical named reactions for quinoline synthesis have been successfully translated to

continuous flow systems. This section will detail the flow adaptation of three prominent

methods: the Friedländer Annulation, the Gould-Jacobs Reaction, and the Doebner-von Miller

Reaction.

The Friedländer Annulation in Continuous Flow
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with

a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.

[11][12][13] Its adaptation to flow chemistry offers excellent control over the reaction conditions,

leading to high yields and purity.

Causality of Experimental Choices:

Catalyst: Acid catalysts, such as p-toluenesulfonic acid or even catalyst-free conditions in hot

water, have proven effective in flow.[12][14] The choice of a homogeneous catalyst simplifies

the reactor setup, while heterogeneous catalysts can facilitate easier product purification.

Solvent: High-boiling point solvents are often preferred to enable higher reaction

temperatures, which accelerate the cyclodehydration step. However, greener alternatives

like water have also been successfully employed.[14]

Temperature and Residence Time: Flow reactors allow for precise temperature control,

which is critical for minimizing side reactions. The optimal temperature and residence time

are determined by the specific substrates and catalyst used and are readily optimized in a

flow system by adjusting the flow rate and reactor length.

Experimental Workflow Diagram:
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Caption: Workflow for Friedländer Quinoline Synthesis in Flow.

Protocol: Continuous Flow Friedländer Synthesis of a Model Quinoline

Objective: To synthesize 2-phenylquinoline from 2-aminobenzophenone and acetone.

Materials & Equipment:

Two high-precision syringe pumps

T-mixer

10 mL PFA (perfluoroalkoxy) tube reactor coil

Heating unit (e.g., oil bath or column heater)

Back pressure regulator (BPR) set to 10 bar

Collection vial

2-aminobenzophenone, acetone, p-toluenesulfonic acid (catalyst), and a suitable high-boiling

solvent (e.g., diphenyl ether).
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Procedure:

Reagent Preparation:

Solution A: Dissolve 2-aminobenzophenone (1 mmol) and p-toluenesulfonic acid (0.1

mmol) in the solvent (10 mL).

Solution B: Dissolve acetone (2 mmol) in the solvent (10 mL).

System Setup:

Assemble the flow reactor system as depicted in the workflow diagram.

Pre-heat the reactor coil to the desired temperature (e.g., 180 °C).

Reaction Execution:

Set the flow rates of syringe pumps A and B to deliver the solutions at a combined flow

rate that achieves the desired residence time (e.g., for a 10 mL reactor, a combined flow

rate of 1 mL/min gives a 10-minute residence time).

Pump the reagent solutions through the T-mixer and into the heated reactor coil.

The product stream exits the reactor, passes through the BPR, and is collected in a vial.

Work-up and Analysis:

The collected crude product is cooled to room temperature.

The product is isolated via standard techniques (e.g., precipitation, extraction).

Analyze the product for purity and yield using techniques like HPLC and NMR.

Data Presentation:
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Entry
Temperature
(°C)

Residence
Time (min)

Catalyst
Loading
(mol%)

Yield (%)

1 160 15 10 75

2 180 10 10 92

3 180 5 10 85

4 200 10 5 88

The Gould-Jacobs Reaction in Continuous Flow
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from an

aniline and a malonic ester derivative.[15] The reaction proceeds through a condensation

followed by a thermal cyclization. Flow chemistry is particularly advantageous for the high-

temperature cyclization step, enabling precise temperature control and short reaction times.[16]

Causality of Experimental Choices:

Reactants: The choice of aniline and malonic ester derivative dictates the substitution pattern

of the resulting quinoline.

Solvent: High-boiling point solvents are essential for the thermal cyclization step.

Temperature: High temperatures (often >250 °C) are required for the intramolecular

cyclization.[16] Microwave heating in conjunction with flow has also been shown to be

effective.[17]

Pressure: A back pressure regulator is crucial to maintain the solvent in a liquid state at high

temperatures.

Experimental Workflow Diagram:
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Caption: Workflow for Gould-Jacobs Quinoline Synthesis in Flow.

Protocol: Continuous Flow Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Objective: To synthesize 4-hydroxyquinoline from aniline and diethyl

ethoxymethylenemalonate.

Materials & Equipment:

Two HPLC pumps

T-mixer

High-temperature, high-pressure reactor coil (e.g., stainless steel)

Heating unit capable of reaching >250 °C

Back pressure regulator (BPR) set to a pressure sufficient to keep the solvent liquid at the

reaction temperature.

Collection vessel

Aniline, diethyl ethoxymethylenemalonate, and a high-boiling solvent (e.g., Dowtherm A).
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Procedure:

Reagent Preparation:

Solution A: Aniline (1 mmol) in the solvent (10 mL).

Solution B: Diethyl ethoxymethylenemalonate (1.1 mmol) in the solvent (10 mL).

System Setup:

Assemble the high-temperature flow reactor system.

Pre-heat the reactor to the target temperature (e.g., 260 °C).

Reaction Execution:

Pump the reagent solutions at the desired flow rates to achieve the optimal residence

time.

Collect the product stream.

Work-up and Analysis:

The collected crude product containing the 4-hydroxy-3-carboethoxyquinoline is then

subjected to saponification (e.g., with NaOH) followed by decarboxylation (by heating in an

acidic medium) to yield 4-hydroxyquinoline.[15]

The final product is isolated and analyzed.

Data Presentation:
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Entry
Temperature
(°C)

Residence
Time (min)

Aniline:Ester
Ratio

Yield of 4-
Hydroxyquinol
ine (%)

1 240 20 1:1.1 65

2 260 15 1:1.1 85

3 260 10 1:1.1 78

4 280 15 1:1.2

82 (some

degradation

observed)

The Doebner-von Miller Reaction in Continuous Flow
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines

and α,β-unsaturated carbonyl compounds, often generated in situ.[18] This reaction is typically

catalyzed by strong acids.[18] Adapting this reaction to a continuous flow process has been

shown to be a rapid and green route for the synthesis of quinoline derivatives.[19][20]

Causality of Experimental Choices:

Catalyst: Strong Brønsted acids like sulfuric acid or Lewis acids are commonly used.[18][21]

Reactants: The α,β-unsaturated carbonyl can be pre-formed or generated in situ from an

aldol condensation.

Solvent: A variety of solvents can be used, with some protocols even utilizing water.[19][20]

Reactor Type: For reactions that may produce solid byproducts, continuous stirred tank

reactors (CSTRs) in series can be advantageous over simple tube reactors.[21]

Experimental Workflow Diagram:
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Caption: Workflow for Doebner-von Miller Quinoline Synthesis in Flow.

Protocol: Continuous Flow Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde.

Materials & Equipment:

Two syringe pumps

T-mixer

Heated reactor (coil or CSTR)

Collection vessel

Aniline, crotonaldehyde, sulfuric acid (catalyst), and a suitable solvent (e.g., water).

Procedure:

Reagent Preparation:

Solution A: Aniline (1 mmol) and sulfuric acid (1.1 mmol) in water (10 mL).
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Solution B: Crotonaldehyde (1.2 mmol) in water (10 mL).

System Setup:

Assemble the flow reactor system.

Heat the reactor to the desired temperature (e.g., 100 °C).

Reaction Execution:

Pump the solutions at flow rates that provide the desired residence time.

Collect the product stream.

Work-up and Analysis:

The collected reaction mixture is neutralized with a base.

The product is extracted with an organic solvent.

The organic layer is dried and the solvent is removed to yield the crude product.

The product is purified (e.g., by distillation or chromatography) and analyzed.

Data Presentation:

Entry
Temperature
(°C)

Residence
Time (min)

Acid:Aniline
Ratio

Yield (%)

1 80 30 1.1:1 70

2 100 20 1.1:1 85

3 100 10 1.1:1 75

4 120 20 1.0:1 82

In-line Purification and Telescoping Reactions
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A significant advantage of continuous flow synthesis is the potential for integrating purification

steps directly into the flow path (in-line purification) and for "telescoping" multiple reaction steps

together without intermediate isolation.[6][22][23]

In-line Purification Techniques:

Liquid-Liquid Extraction: Using membrane-based separators or other continuous extractors

to remove impurities.[6][22]

Scavenger Resins: Packing columns with resins that selectively bind to unreacted reagents

or byproducts.[6]

Continuous Crystallization: Inducing crystallization of the desired product in the flow stream

for facile isolation.[22]

Telescoped Reactions:

The output of one flow reactor can be directly fed into a second reactor for a subsequent

transformation. For example, a quinoline synthesis can be telescoped with a subsequent

hydrogenation to produce tetrahydroquinolines, which are also valuable pharmacological

scaffolds.[24][25]

Conclusion: A Paradigm Shift in Library Synthesis
Continuous flow chemistry represents a paradigm shift for the synthesis of functionalized

quinoline libraries.[7][8] The precise control over reaction parameters leads to higher yields,

improved safety, and enhanced scalability compared to traditional batch methods.[7] By

adapting classical quinoline syntheses to flow and integrating in-line purification and telescoped

reactions, researchers can accelerate the drug discovery process by rapidly and efficiently

generating diverse libraries of these vital heterocyclic compounds.

References
Malet-Sanz, L., & Susanne, F. (2022). Inline purification in continuous flow synthesis –

opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6956355/
https://www.beilstein-journals.org/bjoc/articles/18/182
https://www.researchgate.net/publication/337957424_In-Line_Purification_A_Key_Component_to_Facilitate_Drug_Synthesis_and_Process_Development_in_Medicinal_Chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956355/
https://www.beilstein-journals.org/bjoc/articles/18/182
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956355/
https://www.beilstein-journals.org/bjoc/articles/18/182
https://researchrepository.ucd.ie/entities/publication/44aae63d-09d6-408c-b4f7-d9f71d824144
https://www.vapourtec.com/flow-chemistry-resource-centre/continuous-flow-synthesis-of-quinolines-via-a-scalable-tandem-photoisomerization-cyclization-process/
https://www.tandfonline.com/doi/full/10.1080/17518253.2025.2549732
https://www.researchgate.net/figure/Main-advantages-of-flow-chemistry-on-the-drug-discovery-and-development-pipeline_fig2_336923031
https://www.tandfonline.com/doi/full/10.1080/17518253.2025.2549732
https://www.beilstein-journals.org/bjoc/articles/18/142
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b427817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to

Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal

Chemistry Letters, 11(4), 433–438. [Link]

Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a

Scalable Tandem Photoisomerization-Cyclization Process. European Journal of Organic

Chemistry, 2020(39), 6199-6211. [Link]

Sanoja-Lopez, K. A., Nope, E., & Luque, R. (2025). Sustainable optimization of

pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Green

Chemistry Letters and Reviews. [Link]

Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of

functionalized quinoline motifs – a review. RSC Advances, 12(30), 19435-19458. [Link]

Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to

Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ResearchGate.

[Link]

Brandão, P., Pineiro, M., & Pinho e Melo, T. M. V. D. (2019). Flow Chemistry: Towards A

More Sustainable Heterocyclic Synthesis. Article. [Link]

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and

pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

Malet-Sanz, L., & Susanne, F. (2022). Inline purification in continuous flow synthesis –

opportunities and challenges. ResearchGate. [Link]

Lee, S. L., & Jamison, T. F. (2023). Advanced In-Line Purification Technologies in Multistep

Continuous Flow Pharmaceutical Synthesis. Organic Process Research & Development,

27(4), 585–599. [Link]

Goel, S., Khulbe, M., Aggarwal, A., & Kathuria, A. (2021). Recent advances in continuous

flow synthesis of heterocycles. Molecular Diversity, 26(4), 2445-2470. [Link]

Fődi, T., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted

Quinolines. Organic Process Research & Development. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151240/
https://repository.ucd.ie/handle/10197/12603
https://www.tandfonline.com/doi/full/10.1080/17518253.2024.2359405
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9259163/
https://www.researchgate.net/publication/337482343_In-Line_Purification_A_Key_Component_to_Facilitate_Drug_Synthesis_and_Process_Development_in_Medicinal_Chemistry
https://www.researchgate.net/publication/336660144_Flow_Chemistry_Towards_A_More_Sustainable_Heterocyclic_Synthesis
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j
https://www.researchgate.net/publication/365825227_Inline_purification_in_continuous_flow_synthesis-_opportunities_and_challenges
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00030
https://pubmed.ncbi.nlm.nih.gov/34661798/
https://pubs.acs.org/doi/10.1021/acs.oprd.4c00534
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b427817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a

Scalable Tandem Photoisomerization-Cyclization Process. ResearchGate. [Link]

Di Filippo, M., & Baumann, M. (2020). Scaled flow synthesis of quinoline 1a. ResearchGate.

[Link]

Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and

hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11,

1249769. [Link]

Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of

functionalized quinoline motifs – a review. RSC Publishing. [Link]

Fődi, T., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted

Quinolines. ACS Publications. [Link]

Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of

quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

Kumar, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of

quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

Majumdar, S. (Ed.). (2021). Flow Chemistry for the Synthesis of Heterocycles. Springer.

[Link]

N/A. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

Brandão, P., Pineiro, M., & Pinho e Melo, T. M. V. D. (2019). Examples of flow synthesis of

quinoline derivatives by Doebner-Miller reaction (a) and b)) and Skraup reaction (c))..

ResearchGate. [Link]

Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a

Scalable Tandem Photoisomerization-Cyclization Process. Vapourtec. [Link]

Pan, Q.-W., et al. (2019). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited:

Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of

Organic Chemistry, 84(15), 9579–9587. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.researchgate.net/publication/343750800_Continuous_Flow_Synthesis_of_Quinolines_via_a_Scalable_Tandem_Photoisomerization-Cyclization_Process
https://www.researchgate.net/figure/Scaled-flow-synthesis-of-quinoline-1a_fig2_343750800
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10614486/
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.4c00534
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob02013h
https://pubs.rsc.org/en/content/articlehtml/2025/ob/d4ob02013h
https://link.springer.com/book/10.1007/978-3-030-60882-9
https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm
https://www.researchgate.net/figure/Examples-of-flow-synthesis-of-quinoline-derivatives-by-Doebner-Miller-reaction-a-and-b_fig10_336660144
https://www.vapourtec.com/flow-chemistry-resource-centre/publication-library/continuous-flow-synthesis-of-quinolines-via-a-scalable-tandem-photoisomerization-cyclization-process/
https://pubs.acs.org/doi/10.1021/acs.joc.9b01264
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b427817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Petrucci, F., et al. (2022). Continuous Flow Synthesis of Heterocycles: A Recent Update on

the Flow Synthesis of Indoles. Molecules, 27(19), 6245. [Link]

Atapalkar, R. S., & Kulkarni, A. A. (2016). Continuous Flow Doebner–Miller Reaction and

Isolation Using Continuous Stirred Tank Reactors. Organic Process Research &

Development, 20(9), 1621–1625. [Link]

Fődi, T., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted

Quinolines. ResearchGate. [Link]

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and

pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

N/A. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

Sharma, S., & Kumar, A. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis

of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

N/A. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

N/A. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

Cella, R., & Stefani, H. A. (2012). Recent Advances in Metal-Free Quinoline Synthesis.

Molecules, 17(12), 14759–14789. [Link]

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von

Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

Sharma, P., & Kumar, A. (2022). Understanding flow chemistry for the production of active

pharmaceutical ingredients. Frontiers in Chemistry, 10, 819529. [Link]

Adams, R., & Campbell, B. K. (1949). The Synthesis of Certain Substituted Quinolines and

5,6-Benzoquinolines. Journal of the American Chemical Society, 71(11), 3740–3742. [Link]

N/A. (n.d.). Friedländer synthesis. Wikipedia. [Link]

N/A. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.mdpi.com/1420-3049/27/19/6245
https://pubs.acs.org/doi/10.1021/acs.oprd.6b00179
https://www.researchgate.net/publication/381480036_Continuous_Flow_for_the_Photochemical_Synthesis_of_3-Substituted_Quinolines
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482838/
https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
https://www.researchgate.net/publication/281273926_Microwave_Assisted_Gould-Jacobs_Reaction_for_Synthesis_of_3-Acetyl-4-hydroxyquinoline_Derivatives
https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm
https://www.mdpi.com/1420-3049/17/12/14759
https://pubmed.ncbi.nlm.nih.gov/16480312/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8830172/
https://pubs.acs.org/doi/abs/10.1021/ja01179a059
https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
https://www.biotage.com/hubfs/literature-notes/application-notes/AN056-Gould-Jacobs-Quinoline-forming-Reaction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b427817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under

Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs
– a review - PMC [pmc.ncbi.nlm.nih.gov]

2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional
pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs
– a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on
recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on
recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

6. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process
Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

7. tandfonline.com [tandfonline.com]

8. researchgate.net [researchgate.net]

9. Recent advances in continuous flow synthesis of heterocycles - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de
[springerprofessional.de]

11. alfa-chemistry.com [alfa-chemistry.com]

12. Friedlaender Synthesis [organic-chemistry.org]

13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or007.02
https://www.organic-chemistry.org/abstracts/lit3/089.shtm
https://www.benchchem.com/product/b427817?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9231466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9231466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02013h
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02013h
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02013h/unauth
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02013h/unauth
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956355/
https://www.tandfonline.com/doi/full/10.1080/17518253.2025.2549732
https://www.researchgate.net/figure/Main-advantages-of-flow-chemistry-on-the-drug-discovery-and-development-pipeline_fig2_336923031
https://pubmed.ncbi.nlm.nih.gov/34661798/
https://pubmed.ncbi.nlm.nih.gov/34661798/
https://www.springerprofessional.de/en/flow-chemistry-for-the-synthesis-of-heterocycles/15862228
https://www.springerprofessional.de/en/flow-chemistry-for-the-synthesis-of-heterocycles/15862228
https://www.alfa-chemistry.com/resources/friedlander-quinoline-synthesis.html
https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm
https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b427817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free
Conditions [organic-chemistry.org]

15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

16. ablelab.eu [ablelab.eu]

17. researchgate.net [researchgate.net]

18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J
[pubs.rsc.org]

20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

21. pubs.acs.org [pubs.acs.org]

22. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges
[beilstein-journals.org]

23. researchgate.net [researchgate.net]

24. Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-
Cyclization Process [researchrepository.ucd.ie]

25. vapourtec.com [vapourtec.com]

To cite this document: BenchChem. [Continuous Flow Synthesis of Functionalized Quinoline
Libraries: An Application Note for Researchers]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b427817#continuous-flow-synthesis-of-
functionalized-quinoline-libraries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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